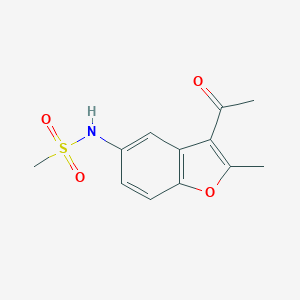
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide, also known as AMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBS belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to protect neurons against oxidative stress and inflammation, making it a potential candidate for neurodegenerative disease treatment. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting various cellular pathways. Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can induce apoptosis by activating caspase enzymes and reducing the expression of anti-apoptotic proteins. It can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to have various biochemical and physiological effects, including reducing the expression of oncogenes and increasing the expression of tumor suppressor genes. It has also been shown to reduce the production of ROS and inflammatory cytokines, which can lead to a reduction in oxidative stress and inflammation. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide has been found to inhibit angiogenesis, which can reduce tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. It has been found to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for drug development. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide and its potential side effects.
Synthesemethoden
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide can be synthesized using different methods, including the reaction of 2-methyl-3-acetylfuran with methanesulfonyl chloride in the presence of a base or by the reaction of 2-methyl-3-acetylfuran with methanesulfonic acid in the presence of a catalyst. The final product is obtained after purification and isolation.
Eigenschaften
Molekularformel |
C12H13NO4S |
|---|---|
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C12H13NO4S/c1-7(14)12-8(2)17-11-5-4-9(6-10(11)12)13-18(3,15)16/h4-6,13H,1-3H3 |
InChI-Schlüssel |
JVGREAJAHXLZOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



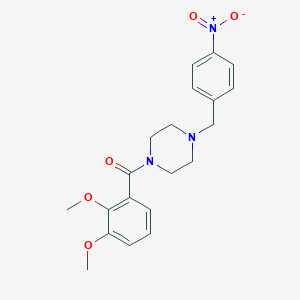
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
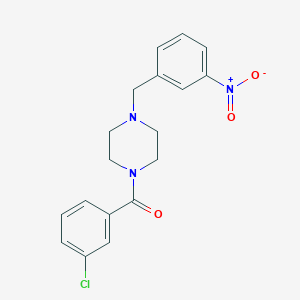
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

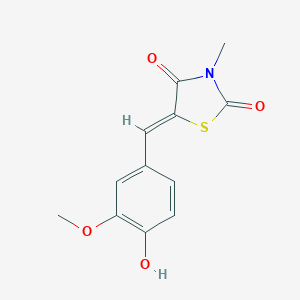
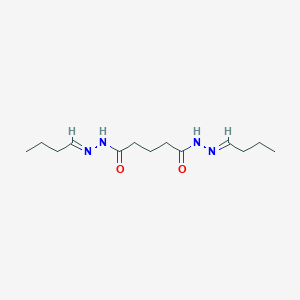

![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)